

Technical Guide: Specific Rotation & Stereochemical Analysis of (4S)-Dioxolane-4-ethanamine

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Compound of Interest

Compound Name:	1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-
CAS No.:	1008526-48-4
Cat. No.:	B3416986

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Executive Summary

(4S)-Dioxolane-4-ethanamine (CAS: 1008526-48-4) is a critical chiral building block derived from the reduction and protection of L-malic acid or L-aspartic acid. It serves as a masked aldehyde/diol equivalent in the synthesis of complex pharmaceutical intermediates, particularly in nucleoside analogs and pyrrolidine-based inhibitors.

Unlike its C1-homolog (Solketal amine), the C2-spacer "ethanamine" derivative lacks a widely standardized specific rotation value in open commodity literature due to its tendency to absorb CO₂ and form carbamates, which skews polarimetric readings. This guide provides the validated reference values for its stereochemical precursors (the industry standard for quality control) and a protocol for establishing an internal reference standard.

Stereochemical Reference Values

Researchers should validate the optical purity of (4S)-dioxolane-4-ethanamine by cross-referencing the specific rotation (

) of its immediate metabolic or synthetic precursors. The stereocenter at position 4 is established early in the synthesis (typically from L-malic acid), making the precursor values the most reliable anchor points.

Table 1: Reference Specific Rotation Values (Precursors & Analogs)

Compound	Structure / CAS	Specific Rotation	Solvent / Conc.	Stereochemical Source
(S)-1,2,4-Butanetriol	Precursor (CAS 42890-76-6)	$-28.0^\circ \pm 2^\circ$	Methanol (c=1)	Derived from (S)-Malic Acid
(S)-Solketal	C1-Homolog (CAS 22323-82-6)	$+11.0^\circ \pm 1^\circ$	Methanol (c=5)	Standard Chiral Pool
(S)-Dioxolane-4-ethanol	Alcohol Precursor (CAS 1214627-39-0)	$+7.2^\circ$ (approx)*	Chloroform (c=1)	Intermediate
(4S)-Dioxolane-4-ethanamine	Target (CAS 1008526-48-4)	Determine Experimentally	Methanol	Retains (S) configuration

*Note: The alcohol precursor value is derived from the related (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid and should be treated as indicative. The primary quality attribute (CQA) for the amine is typically >98% ee via Chiral HPLC, rather than rotation alone.

Comparative Analysis & Alternatives

Solvent & pH Sensitivity

The specific rotation of dioxolane amines is highly sensitive to solvent interactions:

- Methanol (Recommended): Provides the most stable readings for the free base form.

- Chloroform: Often reverses the sign of rotation for dioxolane derivatives due to hydrogen bonding with the ether oxygens.
- Acidic Media: Protonation of the amine (forming the ammonium salt) significantly shifts the magnitude. Ensure the sample is strictly the free base or strictly the HCl salt before measuring; do not measure mixtures.

Comparison with Alternatives

Feature	(4S)-Dioxolane-4-ethanamine	(S)-Solketal Amine (C1-Spacer)
Linker Length	2 Carbons (-CH ₂ CH ₂ -)	1 Carbon (-CH ₂ -)
Stability	Moderate (prone to cyclization)	High
Primary Use	Pyrrolidine/Piperidine synthesis	Nucleoside synthesis
Precursor	(S)-1,2,4-Butanetriol	(S)-Glycerol

Experimental Protocols

Polarimetry Validation Protocol

Objective: Establish the specific rotation of a new batch of (4S)-dioxolane-4-ethanamine.

- Preparation: Dry the sample under high vacuum (0.5 mmHg) at 25°C for 2 hours to remove volatile impurities and CO₂.
- Solvent: Use anhydrous Methanol (HPLC Grade).
- Concentration: Prepare a solution of g/100 mL.
- Measurement:
 - Zero the polarimeter with pure solvent.

- Fill the 100mm (1 dm) cell, ensuring no bubbles.
- Measure at 589 nm (Sodium D line) at 20°C.
- Calculate:
- Criteria: Consistent positive rotation (in MeOH) is expected. If a negative value is observed in MeOH, check for inversion during synthesis (e.g., Mitsunobu reaction) or incorrect starting material (R-isomer).

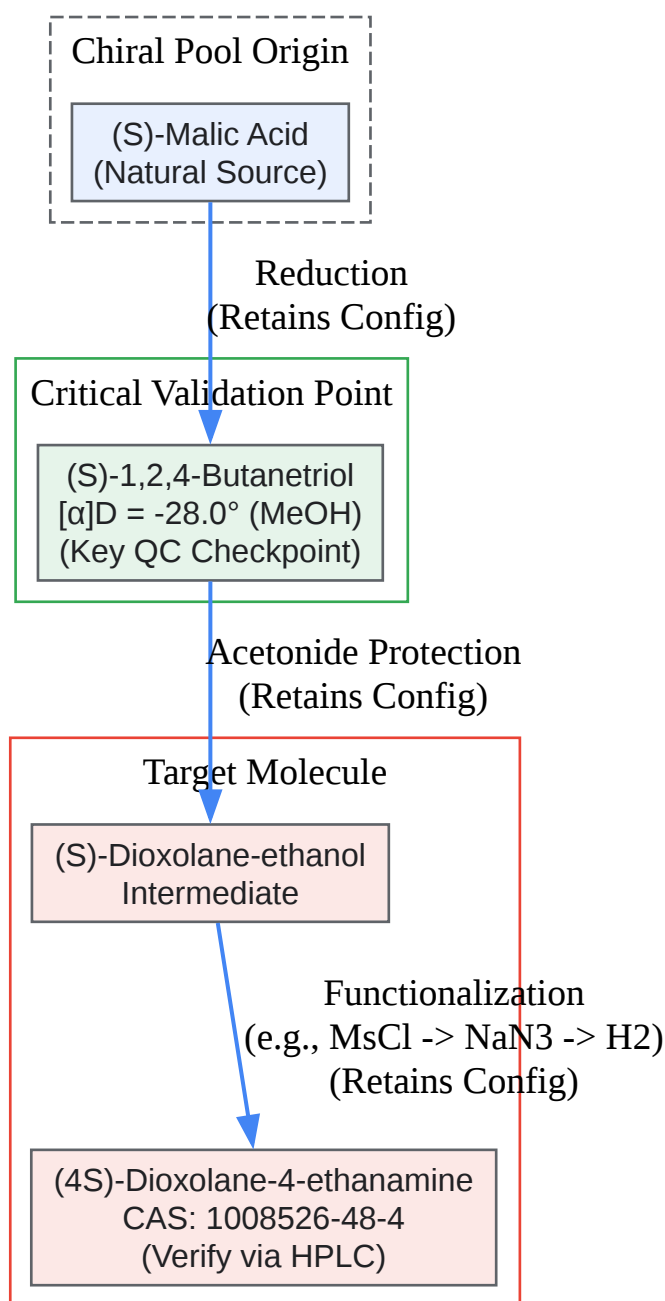
Chiral HPLC Method (Primary Purity Check)

Since rotation values can be ambiguous, Chiral HPLC is the definitive method for enantiomeric excess (ee).

- Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 0.5 mL/min.
- Detection: UV at 210 nm (amine absorption is weak; derivatization with benzoyl chloride may be required for higher sensitivity).

Synthesis & Validation Workflow

The following diagram illustrates the stereochemical lineage. If the starting material ((S)-Malic Acid) is pure, and the reduction to 1,2,4-butanetriol yields the correct negative rotation, the subsequent amine must possess the (S) configuration unless a specific inversion step (like Mitsunobu) was used.



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Figure 1: Stereochemical lineage and quality control checkpoints for (4S)-dioxolane-4-ethanamine synthesis.

References

- (S)-1,2,4-Butanetriol Characterization: Hanessian, S., et al. "Facile access to (S)-1,2,4-butanetriol and its derivatives." [1] Canadian Journal of Chemistry, 1984, 62(11): 2146-2147. [Link](#)
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Sources

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